molecular formula C12H16O2 B156166 2-Benzyloxytetrahydropyran CAS No. 1927-62-4

2-Benzyloxytetrahydropyran

Cat. No.: B156166
CAS No.: 1927-62-4
M. Wt: 192.25 g/mol
InChI Key: DGBGIIPEHWOEQZ-UHFFFAOYSA-N
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Description

2-Benzyloxytetrahydropyran is an organic compound with the molecular formula C12H16O2. It is a heterocyclic compound containing a tetrahydropyran ring substituted with a benzyloxy group at the second position. This compound is of interest due to its utility in organic synthesis and its role as an intermediate in the preparation of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzyloxytetrahydropyran can be synthesized through several methods. One common approach involves the reaction of tetrahydropyran with benzyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyloxytetrahydropyran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted tetrahydropyrans and pyranones, which are valuable intermediates in organic synthesis .

Scientific Research Applications

2-Benzyloxytetrahydropyran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyloxytetrahydropyran involves its ability to act as a protecting group, stabilizing reactive intermediates during chemical reactions. The benzyloxy group can be selectively removed under mild conditions, allowing for the controlled synthesis of complex molecules .

Comparison with Similar Compounds

  • 2-Methoxytetrahydropyran
  • 2-Phenylmethoxytetrahydropyran
  • 2-(Phenylmethoxy)oxane

Comparison: 2-Benzyloxytetrahydropyran is unique due to its benzyloxy substituent, which provides distinct reactivity and stability compared to other tetrahydropyran derivatives. This uniqueness makes it particularly useful as a protecting group in organic synthesis .

Properties

IUPAC Name

2-phenylmethoxyoxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h1-3,6-7,12H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBGIIPEHWOEQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340115
Record name 2-Benzyloxytetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1927-62-4
Record name 2-Benzyloxytetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 2-benzyloxytetrahydropyran derivatives influence their reactivity in biocatalytic hydroxylations?

A: Research suggests that the position of the benzyloxy group on the tetrahydropyran or tetrahydrofuran ring influences the regioselectivity of microbial hydroxylation by Rhodococcus rhodochrous []. For instance, 2-benzyloxytetrahydropyrans are primarily hydroxylated at the 5-position, while 2-benzyloxytetrahydrofurans undergo hydroxylation mainly at the 4-position []. This difference in reactivity likely arises from the distinct binding orientations adopted by each substrate within the enzyme's active site.

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